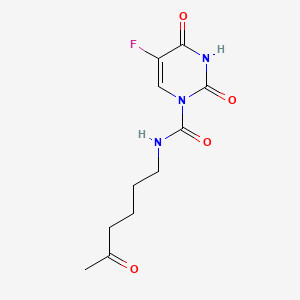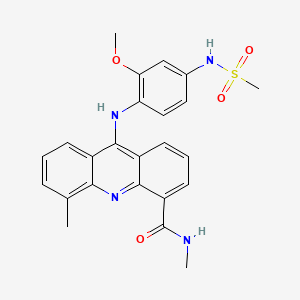
Ohcfu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ohcfu is a synthetic compound that belongs to the class of fluorinated pyrimidines. It is structurally related to 5-fluorouracil, a well-known chemotherapeutic agent used in the treatment of various cancers. The addition of the 5-oxohexylcarbamoyl group to the 5-fluorouracil molecule enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Vorbereitungsmethoden
The synthesis of Ohcfu involves several steps, starting with the preparation of 5-fluorouracil. The key synthetic route includes the following steps:
Synthesis of 5-Fluorouracil: This is typically achieved through the fluorination of uracil using a fluorinating agent such as fluorine gas or a fluorinating reagent like diethylaminosulfur trifluoride (DAST).
Attachment of the 5-Oxohexylcarbamoyl Group: The 5-fluorouracil is then reacted with 5-oxohexyl isocyanate under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a catalyst like triethylamine to facilitate the reaction.
Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Ohcfu undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The fluorine atom in the 5-fluorouracil moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ohcfu has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated pyrimidines and other heterocyclic compounds.
Biology: The compound is studied for its potential as an antiviral and antibacterial agent due to its ability to interfere with nucleic acid synthesis.
Medicine: It is investigated for its anticancer properties, particularly in the treatment of solid tumors. Its enhanced pharmacokinetic properties make it a promising candidate for drug development.
Industry: The compound is used in the development of new materials with specific properties, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of Ohcfu involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. The compound targets thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a nucleotide required for DNA replication. By inhibiting this enzyme, the compound disrupts the proliferation of rapidly dividing cells, such as cancer cells.
Vergleich Mit ähnlichen Verbindungen
Ohcfu can be compared with other fluorinated pyrimidines, such as:
5-Fluorouracil: The parent compound, widely used in chemotherapy.
Tegafur: A prodrug of 5-fluorouracil, used in combination with other drugs for cancer treatment.
Capecitabine: Another prodrug of 5-fluorouracil, designed for oral administration and used in the treatment of colorectal and breast cancers.
The uniqueness of this compound lies in its enhanced pharmacokinetic properties and potential for targeted drug delivery, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
74173-51-6 |
|---|---|
Molekularformel |
C11H14FN3O4 |
Molekulargewicht |
271.24 g/mol |
IUPAC-Name |
5-fluoro-2,4-dioxo-N-(5-oxohexyl)pyrimidine-1-carboxamide |
InChI |
InChI=1S/C11H14FN3O4/c1-7(16)4-2-3-5-13-10(18)15-6-8(12)9(17)14-11(15)19/h6H,2-5H2,1H3,(H,13,18)(H,14,17,19) |
InChI-Schlüssel |
FEUSBCKCVPGBRS-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCCNC(=O)N1C=C(C(=O)NC1=O)F |
Kanonische SMILES |
CC(=O)CCCCNC(=O)N1C=C(C(=O)NC1=O)F |
Synonyme |
1-(5'-oxohexylcarbamoyl)-5-fluorouracil OHCFU |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid](/img/structure/B1206949.png)

